O-Demethyl Tribenuron

Description

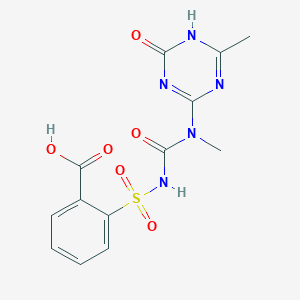

Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O6S |

|---|---|

Molecular Weight |

367.34 g/mol |

IUPAC Name |

2-[[methyl-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoyl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(21)15-7)18(2)13(22)17-25(23,24)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,17,22)(H,19,20)(H,14,15,16,21) |

InChI Key |

PNSSTKDVPJLIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=O)N1)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Mechanisms of O Demethyl Tribenuron Formation

O-Demethylation as a Central Biotransformation Reaction in Xenobiotic Metabolism

The chemical process of removing a methyl group (CH3) from a molecule is known as demethylation. wikipedia.org When this process specifically targets a methyl group attached to an oxygen atom, it is termed O-demethylation. This reaction is a critical component of xenobiotic metabolism, the set of metabolic pathways that alter the chemical structure of foreign compounds like drugs, pesticides, and poisons. wikipedia.org These biotransformation reactions are broadly categorized into phases. mdpi.com Phase I reactions, which include O-demethylation, typically introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. mdpi.comucanr.edu This initial modification often serves to increase the compound's polarity and prepare it for subsequent Phase II conjugation reactions, which further enhance water solubility and facilitate excretion from the organism. wikipedia.orgmdpi.comnih.gov A diverse array of enzyme families catalyzes O-demethylation, playing a pivotal role in the detoxification and metabolic fate of countless foreign substances. nih.gov

Cytochrome P450 monooxygenases (P450s) are a ubiquitous superfamily of heme-containing enzymes that are central to Phase I xenobiotic metabolism. wikipedia.orgnih.govnih.gov These enzymes are well-documented for their ability to catalyze a wide range of oxidative reactions, including the O-demethylation of various substrates. nih.govrsc.orgrsc.org The catalytic cycle of P450s typically utilizes molecular oxygen and electrons from NAD(P)H to hydroxylate substrates. nih.gov In the context of O-demethylation, P450s hydroxylate the carbon-hydrogen bond of the methyl group. wikipedia.org This creates an unstable intermediate that spontaneously breaks down, releasing the demethylated product and formaldehyde (B43269). wikipedia.org

In plants, P450s are crucial for detoxifying herbicides. researchgate.net Enhanced metabolism of herbicides mediated by P450s is a known mechanism of resistance in various weed species. nih.govnih.gov For instance, research on the weed Descurainia sophia identified a specific P450 gene, CYP77B34, that mediates resistance to tribenuron-methyl (B105370) by increasing its metabolic degradation. nih.gov Similarly, P450-mediated metabolism was identified as a resistance mechanism to tribenuron-methyl in Papaver rhoeas. While eukaryotic P450s often act on nonpolar substrates without high specificity, many bacterial P450s exhibit narrower substrate ranges. nih.gov

Table 1: Key Enzyme Families Involved in O-Demethylation

| Enzyme Family | Cofactors/Requirements | General Role in O-Demethylation |

|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Heme, NAD(P)H, O₂ | Catalyze C-H bond oxidation on a broad range of substrates, including xenobiotics like herbicides. nih.govrsc.org |

| 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODDs) | 2-Oxoglutarate, Fe(II), O₂ | Catalyze hydroxylation, demethylation, and other oxidative reactions in the metabolism of nucleic acids, proteins, and plant metabolites. themedicalbiochemistrypage.orgmdpi.comnih.gov |

| Rieske-domain Proteins | [2Fe-2S] cluster, Fe(II) | Components of larger enzyme complexes that transfer electrons to catalyze reactions like the O-demethylation of aromatic compounds. osti.govwikipedia.org |

| FAD-Dependent Oxidases | Flavin Adenine (B156593) Dinucleotide (FAD) | Participate in various demethylation reactions, including the N-demethylation of plant alkaloids. nih.gov |

While P450s are prominent, several other enzyme families are also capable of catalyzing O- and N-demethylation reactions. nih.gov

2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODDs): This large family of non-heme iron enzymes catalyzes a vast array of oxidative reactions, including hydroxylations and demethylations. themedicalbiochemistrypage.orgnih.govresearchgate.net Their function is dependent on ferrous iron (Fe²⁺), molecular oxygen (O₂), and the co-substrate 2-oxoglutarate (2OG). themedicalbiochemistrypage.orgrsc.org During the catalytic cycle, the two-electron oxidation of the primary substrate is coupled to the oxidative decarboxylation of 2-oxoglutarate, which yields succinate (B1194679) and CO₂. themedicalbiochemistrypage.orgnih.gov The reaction generates a highly reactive iron-oxo intermediate that performs the oxidation, which for demethylation, involves hydroxylation of the methyl group. nih.govthemedicalbiochemistrypage.orgrsc.org 2-ODDs are involved in diverse biological processes, from DNA repair to the biosynthesis of plant metabolites. nih.govnih.gov

Rieske-domain Proteins: These are iron-sulfur proteins that serve as components of larger enzyme complexes, such as cytochrome bc1 and b6f complexes, where they are responsible for electron transfer. wikipedia.org Rieske-type non-heme iron oxygenases are a specific class of these enzymes that catalyze a wide range of transformations, including the O-demethylation of aromatic compounds like guaiacol. osti.govnih.gov These systems typically require a reductase partner to transfer electrons from NAD(P)H to the oxygenase component. osti.govnih.gov The catalytic center contains a unique [2Fe-2S] cluster where one iron atom is coordinated by two histidine residues instead of the more common two cysteine residues. wikipedia.org

FAD-Dependent Oxidases: Flavin adenine dinucleotide (FAD) is a redox-active coenzyme involved in numerous metabolic reactions. FAD-dependent oxidases have been implicated in demethylation reactions. nih.gov For example, the FAD-dependent monoamine oxidase homologous to LSD1 is known to N-demethylate histones, and the flavinylated oxidase berberine (B55584) bridge enzyme catalyzes N-demethylation in plant alkaloid metabolism. nih.gov

The enzymatic O-demethylation of xenobiotics and endogenous compounds predominantly proceeds through an oxidative mechanism involving hydroxylation. wikipedia.orgnih.gov

For both P450s and 2-oxoglutarate/Fe(II)-dependent dioxygenases, the proposed mechanism involves the generation of a highly reactive oxygen species that hydroxylates the methyl group attached to the oxygen atom. wikipedia.orgnih.govthemedicalbiochemistrypage.org This creates an unstable hemiacetal intermediate (R-O-CH₂OH). This intermediate then spontaneously decomposes, leading to the formation of the demethylated product (a hydroxyl group, R-OH) and the release of formaldehyde (CH₂O). nih.govthemedicalbiochemistrypage.org

In the case of 2-ODDs, the reaction is initiated by the binding of Fe(II) and 2-oxoglutarate to the enzyme's active site, followed by the substrate and molecular oxygen. nih.gov This leads to the oxidative decarboxylation of 2-oxoglutarate, forming a potent ferryl [Fe(IV)=O] intermediate that is responsible for abstracting a hydrogen atom from the methyl group, leading to its hydroxylation. nih.govrsc.org

Chemical demethylation can also be achieved under harsh laboratory conditions using reagents like boron tribromide (BBr₃), a strong Lewis acid, or hydrobromic acid (HBr) at elevated temperatures. chem-station.comcommonorganicchemistry.comrsc.org The mechanism with HBr involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide anion. chem-station.comrsc.org

Metabolic Formation of O-Demethyl Tribenuron (B104746) in Plant Systems

The herbicide tribenuron-methyl is subject to metabolic degradation within plants, a key factor in its selectivity and persistence. ucanr.eduepa.gov Metabolism studies have shown that one of the significant pathways is the O-demethylation of the parent compound, leading to the formation of O-Demethyl Tribenuron.

Metabolism studies conducted on several crop species have confirmed the formation of this compound as a metabolite of tribenuron-methyl.

Wheat: In wheat metabolism studies where plants were treated with radiolabeled tribenuron-methyl, "O-demethyl triazine amine" was identified as one of the major residues in both forage and straw. epa.govepa.gov This compound is a product of O-demethylation of the triazine portion of the tribenuron-methyl molecule.

Canola: Studies on canola plants have shown that the major metabolic processes for tribenuron-methyl include hydrolytic cleavage and N-demethylation, with subsequent hydroxylation and conjugation. epa.govepa.gov While O-demethylation is not listed as the primary pathway in the mature seed, the formation of related hydroxylated metabolites suggests complex oxidative processing occurs. epa.gov

Cotton: The nature of the residue for tribenuron-methyl in plants is considered adequately understood based on studies in wheat, canola, and cotton. epa.govepa.gov

Table 2: Identification of this compound in Crop Metabolism Studies

| Crop | Finding | Significance | Source |

|---|---|---|---|

| Wheat | O-demethyl triazine amine was identified as a major residue in forage and straw. | Confirms that O-demethylation of the triazine moiety is a significant metabolic pathway for tribenuron-methyl in wheat. | epa.govepa.gov |

| General Plant Metabolism | O-demethylation of the methoxy (B1213986) substituent on the triazine ring of tribenuron-methyl has been described. | Indicates this is a recognized transformation pathway for the herbicide. | researchgate.net |

The formation of this compound occurs specifically through the removal of the methyl group from the methoxy substituent on the triazine ring of the parent tribenuron-methyl molecule. researchgate.net This biotransformation converts the 4-methoxy group into a 4-hydroxy group.

This specific reaction has been described in studies involving the degradation of tribenuron-methyl, leading to a metabolite identified as 2-(N-((4-hydroxy-6-methyl-1,3,5-triazin-2-yl)(methyl)carbamoyl)-sulfamoyl)-benzoate. researchgate.net The degradation of the related sulfonylurea herbicide metsulfuron-methyl (B1676535) also proceeds via O-demethylation of its triazine moiety, suggesting this is a common metabolic route for this class of herbicides in biological systems. nih.govresearchgate.net The resulting metabolite in wheat, referred to as O-demethyl triazine amine, is the triazine portion of the molecule post-cleavage of the sulfonylurea bridge and after the O-demethylation event has occurred. epa.govepa.gov

Identification in Crop Plant Metabolism Studies (e.g., Wheat, Canola, Cotton)

Temporal Dynamics of this compound Accumulation in Plant Tissues

The accumulation of this compound in plant tissues is a dynamic process that changes over time following the application of tribenuron-methyl. A study on the metabolism of tribenuron-methyl in wheat provides insight into this temporal pattern. When wheat plants were treated with radiolabeled tribenuron-methyl, the total radioactive residues were highest in the forage on the day of treatment and subsequently decreased over several weeks. epa.gov

Within this residue profile, O-demethyl triazine amine was identified as one of the major metabolites in wheat forage and straw. epa.gov The study involved sampling at multiple intervals, demonstrating the ongoing metabolic processing of the parent compound within the plant.

Table 1: Sampling Intervals for Monitoring Tribenuron-Methyl Metabolites in Wheat

| Time Point | Days After Treatment (DAT) |

| 1 | 0 |

| 2 | 4 |

| 3 | 8 |

| 4 | 14 |

| 5 | 21 |

| 6 | 28 |

| 7 (Maturity) | 63 |

This table illustrates the time points at which wheat samples were collected to analyze the presence of tribenuron-methyl and its metabolites, including this compound. epa.gov

Significance in Herbicide-Resistant Weed Biotypes

The formation of this compound is particularly significant in the context of herbicide resistance in weeds. Enhanced metabolic detoxification is a primary non-target-site resistance mechanism that allows weeds to survive herbicide applications.

Enhanced Metabolic Pathways Leading to O-Demethylated Metabolites in Resistant Weeds

Herbicide-resistant weed biotypes often exhibit an enhanced ability to metabolize herbicides into non-toxic or less toxic compounds. nih.govnih.gov This rapid detoxification prevents the herbicide from reaching its target site, the acetolactate synthase (ALS) enzyme, in sufficient quantities to be effective. nih.govnih.gov The O-demethylation of tribenuron-methyl is a key reaction in this metabolic resistance, converting the active herbicide into the less phytotoxic this compound. This process is often mediated by an overproduction of specific enzymes, particularly cytochrome P450 monooxygenases. nih.govnih.gov

Role of Specific P450s in Tribenuron-methyl Metabolism and this compound Formation

Research has identified specific cytochrome P450 enzymes (P450s) that play a crucial role in the metabolism of tribenuron-methyl and the formation of this compound in resistant weeds. These enzymes act as catalysts for the O-demethylation reaction.

In resistant populations of Descurainia sophia (flixweed), the P450 genes CYP77B34 and CYP96A146 have been shown to be constitutively overexpressed compared to susceptible populations. nih.govnih.govmdpi.com Studies involving the transfer of the CYP77B34 gene into the susceptible plant Arabidopsis thaliana conferred resistance to tribenuron-methyl, demonstrating the direct role of this enzyme in detoxification. nih.govmdpi.com The metabolic rates of tribenuron-methyl were significantly higher in the transgenic plants expressing CYP77B34. nih.govmdpi.com The use of P450 inhibitors, such as malathion, can reverse this resistance, confirming the involvement of these enzymes. nih.govnih.gov

Table 2: Cytochrome P450s Implicated in Tribenuron-methyl Resistance

| P450 Gene | Weed Species | Observation |

| CYP77B34 | Descurainia sophia | Overexpressed in resistant biotypes; confers resistance when transferred to susceptible species. nih.govmdpi.com |

| CYP96A146 | Descurainia sophia | Constitutively overexpressed in resistant plants. nih.gov |

This table highlights specific P450 enzymes that have been identified as key players in the metabolic resistance to tribenuron-methyl through enhanced O-demethylation.

Microbial Conversion of Tribenuron-methyl to this compound

In addition to plant metabolism, microorganisms in the soil and water can also convert tribenuron-methyl to this compound. This microbial degradation is an important process influencing the environmental fate of the herbicide.

Characterization of Microbial Strains (e.g., Pseudomonas sp.) Facilitating O-Demethylation

Several bacterial strains have been identified that can degrade tribenuron-methyl, but specific strains have been characterized for their ability to perform O-demethylation. A notable example is Pseudomonas sp. strain NyZ42, which was isolated from polluted agricultural soil. researchgate.netfao.org This strain has been shown to efficiently degrade tribenuron-methyl through a co-metabolic process, where it utilizes other carbon sources like glucose or succinate for energy while simultaneously breaking down the herbicide. researchgate.netfao.org In laboratory settings, Pseudomonas sp. NyZ42 was able to degrade approximately 80% of an initial 200 mg/L concentration of tribenuron-methyl within four days. researchgate.net

Elucidation of Specific Microbial Degradation Pathways Yielding this compound

The microbial degradation of tribenuron-methyl can proceed through several pathways, with O-demethylation being a significant route. In the case of Pseudomonas sp. strain NyZ42, one of the identified transformation pathways involves the direct O-demethylation of the methoxy group on the triazine ring of the tribenuron-methyl molecule. researchgate.net This reaction results in the formation of the metabolite 2-(N-((4-hydroxy-6-methyl-1,3,5-triazin-2yl)(methyl)carbamoyl)-sulfamoyl)-benzoate, which is the O-demethylated form of tribenuron-methyl. researchgate.net This pathway is distinct from other degradation routes, such as the cleavage of the sulfonylurea bridge, which can also occur. researchgate.net

Table 3: Microbial Degradation of Tribenuron-methyl

| Microbial Strain | Degradation Pathway | Resulting Metabolite |

| Pseudomonas sp. NyZ42 | O-demethylation of the methoxy substituent on the triazine ring. researchgate.net | 2-(N-((4-hydroxy-6-methyl-1,3,5-triazin-2yl)(methyl)carbamoyl)-sulfamoyl)-benzoate (this compound). researchgate.net |

| Pseudomonas sp. NyZ42 | Cleavage of the sulfonylurea bridge. researchgate.net | Methyl-2-sulfamoylbenzoate and 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. researchgate.net |

This table details the characterized degradation pathways of tribenuron-methyl by Pseudomonas sp. strain NyZ42, highlighting the specific pathway that leads to the formation of this compound.

Co-metabolic Degradation Processes

Co-metabolism is a process in which microorganisms transform a compound that they cannot use as a primary energy or nutrient source. This transformation occurs in the presence of a primary substrate that supports microbial growth. The degradation of Tribenuron-methyl to this compound can occur through such co-metabolic pathways, primarily in soil environments rich in microbial activity. researchgate.net

Microbial degradation is a significant factor in the environmental dissipation of sulfonylurea herbicides. nih.govresearchgate.net Various bacterial strains have been identified that can degrade Tribenuron-methyl when a supplemental carbon source, such as glucose or succinate, is available. fao.orgnih.gov One such bacterium, Pseudomonas sp. strain NyZ42, isolated from polluted agricultural soil, has been shown to degrade Tribenuron-methyl through co-metabolism. fao.org Research has described O-demethylation of the methoxy substituent on the triazine ring of Tribenuron-methyl as a degradation mechanism, leading to the formation of the O-demethylated metabolite. researchgate.net This process is one of several pathways, including the cleavage of the sulfonylurea bridge, through which microorganisms break down the herbicide. fao.orgresearchgate.net

The efficiency of this microbial degradation is influenced by environmental factors such as temperature and pH. nih.gov For instance, bacterial consortia have demonstrated optimal degradation of Tribenuron-methyl at a pH of 7 and a temperature of 37°C, often requiring a supplementary carbon source like glucose. nih.govresearchgate.net

| Factor | Description | Significance |

|---|---|---|

| Microorganism | Specific bacterial strains, such as Pseudomonas sp., possess the enzymatic machinery for degradation. fao.orgresearchgate.net | Crucial for initiating the breakdown of the herbicide. |

| Primary Substrate | A readily usable carbon source (e.g., glucose, succinate) is required to support microbial growth and enzymatic activity. fao.org | Enables the co-metabolic process to occur. |

| Biochemical Reaction | O-demethylation of the methoxy group on the triazine ring is a key transformation step. researchgate.net | Directly results in the formation of this compound. |

| Environmental Conditions | Optimal pH and temperature enhance microbial activity and the rate of degradation. nih.gov | Affects the overall efficiency and speed of the herbicide's breakdown. |

Formation of this compound in Mammalian Metabolism Studies

In mammals, xenobiotics like Tribenuron-methyl are subjected to metabolic processes primarily in the liver to facilitate their detoxification and excretion. O-demethylation is a common phase I metabolic reaction for compounds containing methoxy groups.

Metabolism studies in livestock are essential for understanding the fate of herbicide residues that may enter the food chain. The nature of Tribenuron-methyl residue in livestock is considered adequately understood based on metabolism studies in goats. epa.govepa.gov Following administration of Tribenuron-methyl, metabolites are identified in urine, feces, and tissues to determine the biotransformation pathways. While the residue of concern in animals is generally considered the parent compound, Tribenuron-methyl per se, metabolic transformations do occur. epa.gov

In studies involving rats, the identification of metabolites is a key component of characterizing the toxicological profile of a compound. For various xenobiotics, O-demethylation has been identified as a significant metabolic pathway in rats. researchgate.netresearchgate.net While specific public-domain studies explicitly detailing the isolation of this compound in goats and rats are not widely cited, the O-demethylation pathway is a well-established reaction for many sulfonylurea herbicides and other xenobiotics in these species. researchgate.netmdpi.com

The primary enzymatic system responsible for O-demethylation in mammals is the Cytochrome P450 (P450) monooxygenase system, located predominantly in the endoplasmic reticulum of liver cells. nih.govmdpi.comnih.gov These heme-containing enzymes catalyze a wide range of oxidative reactions. nih.gov

The mechanism of P450-mediated O-demethylation involves the following steps:

The substrate, Tribenuron-methyl, binds to the active site of a P450 enzyme.

The enzyme utilizes molecular oxygen (O₂) and electrons from a cofactor, NADPH, to activate an oxygen atom.

This activated oxygen is inserted into the C-H bond of the methyl group on the triazine ring of Tribenuron-methyl, forming an unstable hydroxymethyl intermediate.

This intermediate spontaneously decomposes, releasing the methyl group as formaldehyde (CH₂O) and leaving a hydroxyl group in its place, thus forming this compound.

This metabolic transformation generally increases the polarity of the parent compound, making it more water-soluble and easier to excrete from the body, often after further conjugation in phase II metabolic reactions. mdpi.com

| Component | Role in O-Demethylation | Typical Location |

|---|---|---|

| Tribenuron-methyl | Substrate for the enzymatic reaction. | Systemic circulation following absorption. |

| Cytochrome P450 Enzymes | Catalyze the oxidative removal of the methyl group. nih.govmdpi.com | Primarily in the liver. |

| NADPH and O₂ | Required co-substrates for the P450 catalytic cycle. nih.gov | Cellular components. |

| This compound | The resulting metabolite from the reaction. | Formed in the liver, circulates, and is excreted. |

| Formaldehyde | By-product of the demethylation reaction. | Further metabolized by cellular enzymes. |

Environmental Dynamics and Fate of O Demethyl Tribenuron

Abiotic Transformation Processes

Abiotic transformation, which includes chemical and light-induced reactions, plays a significant role in the environmental fate of O-Demethyl Tribenuron (B104746). These processes primarily involve its formation from the parent compound, Tribenuron-methyl (B105370), under various environmental conditions.

The formation of O-Demethyl Tribenuron can occur via the hydrolysis of its parent compound, Tribenuron-methyl. The rate of hydrolysis of sulfonylurea herbicides is highly dependent on the pH of the surrounding medium. Chemical hydrolysis is a major pathway for the degradation of these herbicides, particularly in acidic soils. federalregister.gov Hydrolysis of Tribenuron-methyl proceeds more rapidly under acidic conditions compared to neutral or alkaline conditions. epa.govpomais.com

The primary mechanism of hydrolytic degradation for many sulfonylureas involves the cleavage of the sulfonylurea bridge. acs.org However, O-demethylation of the methoxy (B1213986) group on the triazine ring is also a recognized hydrolysis pathway that leads to the formation of this compound. researchgate.net For the related compound thifensulfuron (B1222996) methyl, O-demethylation occurs concurrently with the cleavage of the sulfonylurea bridge in acidic solutions. nih.gov The persistence of Tribenuron-methyl, and thus the rate of metabolite formation, is therefore significantly influenced by soil pH. While specific degradation rates for this compound itself are not detailed in available literature, the pH-dependent hydrolysis of the parent compound is well-documented.

| pH Level | Half-life (Days) | Reference |

|---|---|---|

| 5.0 | <1 | epa.gov |

| 7.0 | 3-6 | epa.gov |

| 9.0 | 32 | epa.gov |

Photolysis, or degradation by light, is another important abiotic process affecting sulfonylurea herbicides. For Tribenuron-methyl, photodegradation can be a significant pathway, particularly under neutral or weakly basic conditions where chemical hydrolysis is slower. researchgate.net Studies show that both hydrolysis and photoirradiation of Tribenuron-methyl can lead to the same degradation products, although the kinetics of hydrolysis are much slower. acs.orgnih.gov

Biotic Degradation in Soil and Aquatic Ecosystems

The breakdown of this compound's parent compound by microorganisms is a critical component of its environmental dissipation, and these same processes can influence the formation and potential degradation of the metabolite itself.

Microbial degradation is a primary driver for the dissipation of Tribenuron-methyl in the environment. pomais.comresearchgate.net The O-demethylation of the methoxy substituent on the triazine ring of Tribenuron-methyl has been identified as a transformation pathway mediated by certain bacteria, such as Pseudomonas sp. strain NyZ42, leading directly to the formation of this compound. researchgate.net

The rate of microbial degradation of the parent compound, and likely its metabolites, is influenced by several key environmental factors.

Soil moisture and temperature are critical factors that regulate the metabolic activity of soil microorganisms and, consequently, the rate of herbicide biodegradation. For sulfonylureas, degradation rates generally increase with rising temperature and moisture content, reflecting enhanced microbial activity. epa.govnih.gov Studies on Tribenuron-methyl have shown that temperature is a major contributing factor to its degradation. nih.govacs.org For instance, the degradation efficiency of a bacterial consortium on Tribenuron-methyl increased significantly when the temperature was raised from 25°C to 35°C. nih.govacs.org While microbial degradation of some herbicides can be suppressed at very high temperatures ( >40°C), the activity influencing others can accelerate up to 50°C.

| Temperature (°C) | pH | Degradation (%) | Reference |

|---|---|---|---|

| 25 | 6.0 | 53.1 | acs.org |

| 35 | 7.0 | 93.0 (for MET) | acs.org |

| 35 | 8.0 | 99.4 | nih.govacs.org |

The organic carbon content of soil serves as a primary energy source for microbial populations, thereby influencing herbicide degradation. The biodegradation of Tribenuron-methyl is often a co-metabolic process, where the herbicide is degraded by microbes while they utilize another, more readily available carbon source for energy. researchgate.net

Research has shown that the degradation of Tribenuron-methyl by bacterial strains like Pseudomonas sp. NyZ42 and Serratia sp. BW30 is dependent on the presence of a supplemental carbon source such as glucose or succinate (B1194679). researchgate.netacs.org In these cases, the bacteria metabolize the organic carbon source, producing enzymes or creating conditions (such as lowered pH from the production of organic acids) that facilitate the breakdown of the herbicide. nih.gov Therefore, the rate of formation and potential subsequent microbial degradation of this compound is expected to be significantly influenced by the availability of organic carbon in the soil matrix.

Persistence of this compound in Soil and Water Matrices

This compound is a primary metabolite of the sulfonylurea herbicide tribenuron-methyl. The persistence of this compound in soil and water is a critical factor in determining its potential environmental impact. While specific studies exclusively detailing the persistence of this compound are limited, its environmental behavior is intrinsically linked to the degradation of its parent compound, tribenuron-methyl.

Tribenuron-methyl is known to degrade in the soil through two primary pathways: chemical hydrolysis and microbial degradation. The rate of these processes is significantly influenced by soil properties such as pH, organic matter content, moisture, and temperature. Generally, the degradation of sulfonylurea herbicides is more rapid in acidic, warm, and moist soils with high microbial activity.

The persistence of a chemical in the soil is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. As a metabolite, the concentration and persistence of this compound in the environment are dependent on the degradation rate of tribenuron-methyl and its own subsequent degradation. Given its polar nature as a triazine amine, this compound is expected to have a different persistence profile compared to its parent compound. It is generally anticipated that polar metabolites may be more susceptible to microbial degradation and have shorter half-lives in soil and water, although this can vary significantly based on environmental conditions.

Illustrative Persistence of this compound in Different Soil and Water Matrices

| Matrix | Estimated Half-life (DT50) in Days | Key Influencing Factors |

|---|---|---|

| Sandy Loam Soil (pH 6.0, 20°C) | 15 - 30 | Good aeration and microbial activity promote degradation. |

| Clay Loam Soil (pH 7.5, 20°C) | 30 - 60 | Higher pH and potential for sorption can slow degradation. |

| Aquatic Environment (Surface Water, pH 7.0, 20°C) | 10 - 25 | Photodegradation and microbial activity contribute to dissipation. |

| Groundwater (Low microbial activity, 10°C) | > 60 | Reduced temperature and microbial populations lead to higher persistence. |

Environmental Mobility and Transport

The mobility and transport of this compound in the environment determine its potential to move from the application site and impact non-target areas, including groundwater and surface water bodies.

Leaching Potential in Soil Profiles and Groundwater

The leaching potential of a chemical refers to its likelihood of moving downward through the soil profile and reaching groundwater. This is largely governed by its sorption characteristics and persistence. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. A lower Koc value generally indicates weaker sorption and a higher potential for leaching.

As a polar metabolite, this compound is expected to have a lower affinity for soil organic matter compared to its less polar parent compound, tribenuron-methyl. This would result in a lower Koc value and, consequently, a higher leaching potential. The presence of this compound in deeper soil layers and potentially in groundwater is therefore a possibility, particularly in soils with low organic matter content and high infiltration rates.

Factors that increase the leaching potential of this compound include:

Low soil organic matter: Less organic matter is available for the compound to bind to.

Coarse-textured soils (e.g., sandy soils): Water and dissolved substances move more quickly through these soils.

High rainfall or irrigation: Increased water flow can carry the compound deeper into the soil profile.

Neutral to alkaline soil pH: The charge of the molecule at different pH levels can influence its interaction with soil particles.

Estimated Leaching Potential of this compound Based on Soil Type

| Soil Type | Organic Matter Content | Estimated Koc (L/kg) | Leaching Potential |

|---|---|---|---|

| Sandy Soil | Low (<1%) | < 50 | High |

| Loam Soil | Moderate (1-3%) | 50 - 150 | Moderate |

| Clay Soil | High (>3%) | > 150 | Low |

Disclaimer: The Koc values in this table are estimations for this compound based on the properties of similar polar herbicide metabolites and are for illustrative purposes. Actual values may vary depending on specific soil and environmental conditions.

Transport in Surface Water Systems

The transport of this compound to surface water systems, such as rivers, lakes, and streams, can occur primarily through surface runoff and drainage from treated agricultural fields. As a water-soluble compound with potentially low sorption to soil, this compound can be readily carried by runoff water, especially during heavy rainfall events shortly after the application of the parent herbicide.

The concentration of this compound in surface runoff will depend on several factors, including:

The application rate of tribenuron-methyl.

The time elapsed between application and a runoff-producing rainfall event.

The intensity and duration of the rainfall.

The slope of the land and soil characteristics that influence runoff volume.

The presence of vegetative filter strips or other mitigation measures that can reduce runoff and trap dissolved chemicals.

Once in surface water, this compound can be transported downstream, potentially impacting aquatic ecosystems. Its fate in these systems will be determined by processes such as dilution, dispersion, and further degradation (e.g., photolysis and microbial breakdown).

Advanced Analytical Methodologies for O Demethyl Tribenuron Detection and Quantification

Principles of Sample Preparation for Complex Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate O-Demethyl Tribenuron (B104746) from interfering substances present in matrices such as water, soil, and plant tissues. The goal is to produce a clean, concentrated extract suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. eurl-pesticides.eu It is particularly effective for aqueous samples like groundwater, surface water, and drinking water. For polar metabolites like O-Demethyl Tribenuron and other related transformation products of Tribenuron-methyl (B105370), polymeric sorbents are frequently employed.

The process generally involves four key steps:

Conditioning: The SPE cartridge, often containing a sorbent like Oasis HLB (a hydrophilic-lipophilic balanced polymer), is conditioned with a solvent such as methanol (B129727) followed by water to activate the sorbent.

Sample Loading: The aqueous sample, sometimes with pH adjustment, is passed through the cartridge. The analyte and some matrix components are retained on the sorbent. Acidification of the sample can be necessary to ensure the retention of polar acidic metabolites. epa.gov

Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences while the analyte of interest remains bound to the sorbent.

Elution: A stronger solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte, which is then collected for analysis.

Different elution solvents and conditions can be used to selectively isolate various metabolites. For instance, in a validated method for Tribenuron-methyl and its metabolites in water, an Oasis HLB SPE cartridge was used. epa.govepa.gov After loading, the cartridge was washed, and the analytes were eluted with solutions such as base-adjusted acetonitrile (B52724) or a methanol-water mixture. epa.gov

| Parameter | Description |

|---|---|

| Sorbent Type | Oasis HLB |

| Sample Matrix | Groundwater, Surface Water, Drinking Water |

| Sample Pre-treatment | Acidification with acetic acid required for certain polar metabolites |

| Elution Solvent | - Base-adjusted acetonitrile

|

| Post-Elution Step | Evaporation of solvent under nitrogen and reconstitution in water |

For solid or semi-solid matrices like soil and plant tissues (e.g., wheat forage, straw), solvent extraction is the initial step. epa.gov The choice of solvent is critical for efficiently extracting the analyte. Acetonitrile, often buffered, is a common choice for extracting sulfonylurea herbicides and their metabolites from agricultural samples. epa.gov

A widely adopted and efficient method for pesticide residue analysis in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. nih.gov This method typically involves an initial extraction with acetonitrile followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars, and graphitized carbon black (GCB) to remove pigments. nih.gov

For oily crop matrices, a liquid-liquid partitioning step may be incorporated into the cleanup procedure. After the initial solvent extraction, the extract is partitioned with a nonpolar solvent like hexane (B92381) to remove lipids and oils, which can interfere with subsequent analysis. epa.gov

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its parent compound and other metabolites in the cleaned-up extract before detection.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation of sulfonylurea herbicides and their metabolites. researchgate.net These compounds are typically polar and non-volatile, making them unsuitable for gas chromatography without derivatization. An HPLC system pumps a liquid mobile phase containing the sample extract through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases results in their separation.

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used for this application. epa.govepa.gov In RP-LC, the stationary phase is nonpolar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), and the mobile phase is polar.

The separation is achieved by eluting the sample from the column with a mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. The mobile phase is commonly acidified with formic acid or acetic acid to ensure that acidic analytes are in their neutral form, which improves their retention and results in better chromatographic peak shapes. nih.gov this compound, being a polar metabolite, will elute earlier from the reversed-phase column than the less polar parent compound, Tribenuron-methyl.

| Parameter | Description |

|---|---|

| Column | RP-18 / C18 |

| Mobile Phase | Gradient of water and methanol or acetonitrile |

| Additives | Formic acid or phosphoric acid to control pH |

| Detection | Mass Spectrometry (MS/MS) |

Spectrometric Detection and Structural Elucidation

Following chromatographic separation, highly sensitive and specific detectors are required for quantification and structural confirmation. Mass spectrometry is the premier technique for this purpose.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the trace-level analysis of pesticide metabolites. eurl-pesticides.euepa.govepa.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate gas-phase ions of the analytes eluting from the HPLC column. These ions are then analyzed by the mass spectrometer.

For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (usually the protonated molecule [M+H]⁺) of the target analyte is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. epa.gov

For structural elucidation of unknown metabolites, mass spectrometry provides critical information. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the metabolite, which allows for the calculation of its elemental formula. The O-demethylation of Tribenuron-methyl to form this compound results in a mass difference corresponding to the loss of a CH₂ group (a nominal mass decrease of 14 Da). echemi.com

Further structural information is obtained from the fragmentation pattern in the MS/MS spectrum. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, chemists can deduce the structure of the metabolite and pinpoint where the metabolic transformation occurred on the parent molecule. This fragmentation data, combined with the chromatographic retention time, provides strong evidence for the identification of metabolites like this compound.

Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Detection and Confirmation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is a premier technique for the detection and confirmation of this compound. lcms.cznih.gov This method offers high selectivity and sensitivity, making it suitable for identifying trace levels of the compound in complex environmental matrices. lcms.cznih.gov

The general procedure involves an initial extraction and clean-up step to isolate the analyte from the sample matrix. For instance, in water samples, Solid Phase Extraction (SPE) using cartridges like the Oasis HLB is a common technique. epa.govepa.gov The analytical method for certain metabolites of Tribenuron-methyl, such as the one designated IN-D5119, requires acidification of the sample before extraction. epa.govepa.gov

Following extraction, the compound is separated from other co-extracts using reversed-phase liquid chromatography. epa.govepa.gov The detection and quantification are then performed using a tandem mass spectrometer. eurl-pesticides.eu Depending on the specific properties of the analyte and the desired sensitivity, the mass spectrometer can be operated in either positive or negative ion electrospray ionization (ESI) mode. epa.govepa.gov For instance, the analysis of the metabolite IN-D5119 utilizes negative ion ESI-MS/MS. epa.govepa.gov The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition, which provides both quantification and confirmation of the analyte's identity. lcms.czeurl-pesticides.eu

Ultraviolet (UV) Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another widely used method for the analysis of sulfonylurea herbicides and their metabolites. researchgate.netresearchgate.netcore.ac.uk While generally less sensitive and selective than LC/MS/MS, HPLC-UV provides a robust and cost-effective alternative for quantitative analysis, particularly at higher concentration levels. core.ac.ukasianpubs.org

The methodology involves separating the target analyte, this compound, from other components in the sample extract using a reversed-phase HPLC column, typically a C18 column. asianpubs.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution, sometimes buffered or acidified to optimize the separation. researchgate.netresearchgate.net Detection is achieved by monitoring the UV absorbance of the column effluent at a specific wavelength where the analyte exhibits maximum absorption. researchgate.net For sulfonylurea herbicides, a common detection wavelength is around 240 nm. researchgate.net

Development and Validation of Quantitative Analytical Methods for Environmental Monitoring and Research

The development and validation of analytical methods are essential to ensure the generation of reliable and accurate data for environmental monitoring. researchgate.net Method validation is a process that confirms an analytical test system is suitable for its intended purpose by assessing various performance indicators. researchgate.net These parameters include selectivity, accuracy, precision, linearity, range, and the limits of detection and quantitation. researchgate.net

For this compound, analytical methods have been validated for various matrices, particularly for different types of water such as ground, surface, and drinking water. epa.govepa.gov These validation studies establish the performance characteristics of the method, ensuring that it can reliably quantify the analyte at environmentally relevant concentrations. epa.govepa.gov

Limits of Quantitation (LOQ) and Limits of Detection (LOD)

The Limit of Detection (LOD) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from background noise or a blank result. epa.gov The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be not only reliably detected but also quantified with acceptable precision and accuracy. researchgate.netnih.gov Typically, the LOQ is set at 10 times the signal-to-noise ratio or 10 times the standard deviation of the blank. nih.gov

For the metabolites of Tribenuron-methyl in water, specific LOD and LOQ values have been established using LC/MS/MS. These values can differ based on the specific analytical procedure employed (e.g., positive vs. negative ionization mode). epa.govepa.gov

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Tribenuron-methyl Metabolites in Water using LC/MS/MS

| Analyte Group | Detection Mode | LOD (µg/L) | LOQ (µg/L) |

| Tribenuron-methyl, IN-A4098, IN-D5119 | Positive Ion ESI | 0.005 | 0.050 |

| IN-D5119, IN-00581 | Negative Ion ESI | 0.03 | 0.10 |

Data sourced from environmental chemistry method validation reports. epa.govepa.gov

Recovery Rates and Reproducibility in Diverse Matrices

Recovery is a measure of the accuracy of an analytical method, indicating the proportion of the analyte that is successfully extracted and measured from the sample matrix. Reproducibility refers to the precision of the method when repeated under different conditions. Acceptable recovery rates for pesticide residue analysis are often considered to be within the 70-120% range.

Studies on sulfonylurea herbicides have demonstrated varying recovery rates depending on the complexity of the matrix. For example, multimethods for residue analysis have shown recoveries ranging from 88% to 122% in water, 53% to 99% in soil, and 41% to 120% in wheat. researchgate.net The validation of analytical methods for Tribenuron-methyl and its metabolites in ground, surface, and drinking water has confirmed the reliability and reproducibility of the extraction and analysis procedures in these matrices. epa.govepa.gov

Table 2: Reported Recovery Ranges for Sulfonylurea Herbicides in Various Matrices

| Matrix | Recovery Rate (%) |

| Water | 88 - 122 |

| Soil | 53 - 99 |

| Wheat | 41 - 120 |

Data represents typical recovery ranges for sulfonylurea herbicide analysis. researchgate.net

Ecological and Agronomic Significance of O Demethyl Tribenuron

Implications for Herbicide Resistance Evolution in Weeds

The evolution of herbicide resistance in weed populations is a critical challenge in modern agriculture, and the metabolic detoxification of herbicides is a primary mechanism driving this phenomenon.

Non-target-site resistance (NTSR) is a significant mechanism through which weeds develop resistance to herbicides. Unlike target-site resistance, which involves mutations in the specific enzyme that the herbicide targets, NTSR involves physiological processes that prevent the herbicide from reaching its target at a lethal concentration. researchgate.net One of the most concerning forms of NTSR is enhanced metabolism, where resistant weed biotypes can rapidly detoxify the herbicide molecule into non-phytotoxic substances.

In the case of tribenuron-methyl (B105370), which targets the acetolactate synthase (ALS) enzyme, resistant weeds have demonstrated an increased ability to metabolize the parent compound into various metabolites, including O-Demethyl Tribenuron (B104746). fao.org This enhanced metabolic rate is often conferred by the increased activity of enzyme complexes such as cytochrome P450 monooxygenases (P450s). researchgate.netscilit.com Research on resistant populations of Descurainia sophia L. (flixweed) has confirmed that P450 isoenzymes mediate resistance to tribenuron-methyl. fao.org The presence of P450 inhibitors, such as malathion, can reverse this resistance, confirming the role of these metabolic enzymes. researchgate.netnih.gov This metabolic defense is particularly problematic as it can confer cross-resistance to herbicides with entirely different modes of action, complicating weed management strategies. researchgate.netfao.org

The formation of O-Demethyl Tribenuron is a key step in the detoxification of tribenuron-methyl within resistant plants. This process is a specific example of the enhanced metabolism described above. The detoxification is primarily catalyzed by cytochrome P450 enzymes, which are known to perform O-demethylation reactions on a variety of substrates. nih.govepa.gov

In this pathway, the methoxy (B1213986) group (-OCH₃) on the triazine ring of the tribenuron-methyl molecule is removed and replaced with a hydroxyl group (-OH), forming the O-demethylated metabolite. This structural change significantly reduces the molecule's phytotoxicity, as it can no longer effectively bind to and inhibit the ALS enzyme. Cereal crops like wheat and barley naturally possess a high level of these metabolic enzymes, allowing them to rapidly metabolize tribenuron-methyl into non-toxic byproducts, which is the basis for the herbicide's selectivity. nih.gov However, through selection pressure from repeated herbicide use, certain weed biotypes have evolved to express higher levels of these same P450 enzymes, effectively adopting the crop's detoxification strategy as a mechanism for resistance. fao.org The identification of specific genes, such as CYP77B34 in Descurainia sophia, that mediate this metabolic resistance underscores the genetic basis of this detoxification pathway. researchgate.net

Interaction with Soil Microbial Communities and Biogeochemical Cycling

The introduction of tribenuron-methyl and its subsequent degradation to metabolites like this compound can influence the complex web of microbial life in the soil, affecting key ecological processes.

The effects extend to the key bacterial groups responsible for the nitrogen cycle. Studies have shown that tribenuron-methyl negatively impacts the metabolic activity of ammonifying, nitrifying, and denitrifying bacteria, with the specific response varying depending on the herbicide dose. acs.orgresearchgate.net The hindrance of nitrogen cycling processes by sulfonylurea herbicides is a documented concern, particularly in soils with low organic matter or alkaline conditions. preprints.org

While some studies show that the effects can be transient, particularly at recommended application rates, the potential for disruption exists. nzpps.org The degradation of tribenuron-methyl itself is dependent on microbial activity, creating a complex interaction where the herbicide affects the very organisms responsible for its breakdown. publichealthtoxicology.comnih.gov The persistence of the herbicide and its metabolites in the soil means these interactions can continue long after application, potentially shifting the microbial community composition over time. publichealthtoxicology.com

Residue Dynamics in Rotational Crops and Environmental Implications

The persistence of tribenuron-methyl and its metabolites in the soil is a critical factor for crop rotation systems, as carryover residues can harm sensitive succeeding crops. preprints.org The primary degradation pathways for tribenuron-methyl in soil are chemical hydrolysis and microbial degradation. publichealthtoxicology.com Hydrolysis is faster in acidic soils, meaning the herbicide is generally more persistent in neutral to alkaline soils.

While the parent compound, tribenuron-methyl, may degrade relatively quickly, its metabolites can persist and be taken up by subsequent crops. acs.org A confined rotational crop study conducted 30 days after the application of radiolabelled tribenuron-methyl found that while the parent compound was not detected, several of its metabolites were present in the rotational crops. acs.org Notably, O-demethyl triazine amine , the core structure of this compound, was detected in the tops of beet plants. acs.org Other metabolites, including triazine amine and N-demethyl triazine amine, were also found in beet tops, cabbage foliage, and sorghum straw. acs.org

The presence of these residues can have significant agronomic consequences. Sensitive broadleaf crops such as chickpeas, lentils, oilseed rape, and sugar beets can be injured by low concentrations of sulfonylurea residues in the soil. preprints.orgpublichealthtoxicology.com Studies have documented reduced growth and yield in chickpeas planted in fields with a history of tribenuron-methyl use. The varying sensitivity of different crops to these residues underscores the importance of managing crop rotation schedules carefully in fields treated with this herbicide.

Emerging Research Frontiers in O Demethyl Tribenuron Studies

High-Resolution Metabolomics for Comprehensive Metabolite Profiling and Identification

High-resolution metabolomics is a powerful analytical approach being leveraged to create comprehensive profiles of all metabolites formed during the degradation of parent compounds like Tribenuron-methyl (B105370). criver.com This untargeted strategy aims to detect and identify the full spectrum of small molecules in a biological or environmental sample, providing a complete fingerprint of the metabolic state. thermofisher.com For O-Demethyl Tribenuron (B104746), this means not only confirming its presence but also identifying its subsequent transformation products, which may have their own toxicological and environmental fate characteristics.

The primary tools in this field are advanced mass spectrometry techniques, particularly high-resolution liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). criver.com These instruments offer the sensitivity and precision required to detect low-concentration analytes in complex matrices and to distinguish them from naturally occurring compounds. criver.com By providing accurate mass measurements, researchers can determine the elemental composition of unknown metabolites, which is a crucial first step in their structural elucidation. thermofisher.com

The application of high-resolution metabolomics in O-Demethyl Tribenuron studies allows for:

Discovery of Novel Metabolites: Moving beyond known degradation pathways to identify previously uncharacterized intermediate and terminal metabolites.

Pathway Elucidation: Reconstructing the complete biotransformation pathway of Tribenuron-methyl, including the steps leading to the formation and subsequent breakdown of this compound. criver.com

Comparative Analysis: Comparing metabolite profiles across different environmental conditions (e.g., soil types, microbial populations) or biological systems to understand the factors influencing degradation pathways.

| Methodology | Principle | Application in this compound Studies |

|---|---|---|

| High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) | Separates compounds based on their physicochemical properties and detects them based on their precise mass-to-charge ratio, enabling the determination of elemental composition. thermofisher.com | Initial detection and tentative identification of this compound and other related metabolites in complex samples like soil or water. |

| Tandem Mass Spectrometry (MS/MS) | Fragments selected ions (metabolites) to generate characteristic fragmentation patterns that are used for definitive structural confirmation. criver.com | Confirms the chemical structure of this compound and helps elucidate the structures of novel, unknown degradation products. |

| Untargeted Metabolite Profiling | An unbiased approach to detect and measure the relative concentrations of as many metabolites as possible in a sample to identify changes related to a specific state or treatment. thermofisher.com | Provides a holistic view of the metabolic changes in a microbial community or plant system in response to Tribenuron-methyl exposure, highlighting all transformation products. |

Genetic and Genomic Approaches to Identify and Characterize Genes and Enzymes Responsible for O-Demethylation

The biotransformation of Tribenuron-methyl to this compound is an enzymatic process, primarily a detoxification mechanism in plants and microorganisms. O-demethylation of the methoxy (B1213986) group on the triazine ring is a known degradation mechanism. researchgate.net Identifying the specific genes and enzymes responsible for this reaction is a major frontier in herbicide metabolism research. This knowledge is fundamental to understanding herbicide resistance in weeds and degradation capabilities in microbes.

A significant family of enzymes implicated in the metabolism of herbicides, including sulfonylureas, is the cytochrome P450 (P450) monooxygenases. researchgate.netresearchgate.net These enzymes are known to catalyze a variety of oxidative reactions, including O-demethylation. researchgate.net Modern genetic and genomic tools are being employed to pinpoint the exact P450s or other enzymes involved.

Key research approaches include:

Whole-Genome Sequencing (WGS): By sequencing the entire genome of a microorganism known to degrade Tribenuron-methyl, researchers can search for genes predicted to encode oxidative enzymes like P450s. nih.gov This approach can reveal gene clusters associated with specific metabolic pathways.

Transcriptome Sequencing (RNA-Seq): This technique measures the expression levels of all genes in an organism under specific conditions. By comparing the transcriptomes of organisms exposed and not exposed to Tribenuron-methyl, scientists can identify genes that are upregulated, suggesting their involvement in the degradation process. frontiersin.orgmaastrichtuniversity.nl

Functional Genomics: Once candidate genes are identified, their function can be confirmed by expressing them in a host organism (like E. coli or yeast) that does not normally have the degradation capability. The ability of the transformed host to perform O-demethylation provides direct evidence of the gene's function.

| Genomic Approach | Objective | Expected Outcome for O-Demethylation Research |

|---|---|---|

| Whole-Genome Sequencing (WGS) | To obtain the complete DNA sequence of a degrading organism. nih.gov | Identification of candidate genes encoding enzymes like cytochrome P450s or other monooxygenases. |

| Transcriptome Sequencing (RNA-Seq) | To identify genes that are actively expressed in response to Tribenuron-methyl exposure. frontiersin.org | A list of upregulated genes strongly implicated in the O-demethylation process. |

| Functional Gene Analysis | To confirm the specific function of a candidate gene. | Definitive proof that a specific gene encodes an enzyme capable of converting Tribenuron-methyl to this compound. |

| Comparative Genomics | To compare the genomes of degrading and non-degrading strains or species. | Identification of genes or genetic pathways that are unique to the degrading organisms. |

Development of Predictive Models for Environmental Fate and Transport of this compound

Understanding the environmental behavior of this compound is crucial for a complete risk assessment of its parent herbicide. Predictive models are essential tools for estimating the persistence, mobility, and potential exposure routes of chemical compounds in the environment. researchgate.net The development of robust environmental fate and transport models for this compound represents a significant research frontier, moving beyond studying only the parent compound. whiterose.ac.uk

These models are complex mathematical simulations that integrate the physicochemical properties of the compound with various environmental factors to predict its distribution in soil, water, and air. nih.gov Key processes that are modeled include:

Degradation: Both microbial (biodegradation) and chemical (abiotic) breakdown rates in different environmental compartments. whiterose.ac.uk

Sorption: The tendency of the compound to bind to soil and sediment particles, which affects its mobility.

Transport: Movement through the environment via processes like leaching into groundwater, runoff into surface waters, and volatilization into the atmosphere. mdpi.com

Developing a predictive model for this compound requires a systematic approach to data collection and integration. nih.gov This includes experimentally determining its half-life in various soils and water systems, its soil sorption coefficient (Koc), and its water solubility. This data is then used as input for established modeling frameworks, which can be calibrated and validated against field data to ensure their accuracy. The output of these models provides predicted environmental concentrations (PECs) that are vital for regulatory agencies in assessing risks to non-target organisms and ecosystems. researchgate.net

| Parameter | Description | Importance in Modeling |

|---|---|---|

| Soil Half-Life (DT50) | The time it takes for 50% of the compound to degrade in a specific soil environment. | Determines the persistence of the compound in the terrestrial environment. nih.gov |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | A measure of the compound's tendency to adsorb to soil organic carbon. | Predicts the mobility of the compound; higher Koc values indicate less mobility and lower risk of leaching. |

| Hydrolysis Rate | The rate at which the compound chemically degrades in water. mdpi.com | A key parameter for predicting persistence in aquatic systems. |

| Photodegradation Rate | The rate of degradation due to sunlight, particularly in surface waters. mdpi.com | Contributes to the overall degradation rate in aquatic environments. |

Biotechnological Approaches for Enhanced Bioremediation of Tribenuron-methyl and its O-Demethylated Products

Bioremediation, which uses microorganisms to break down environmental pollutants, is a cost-effective and environmentally friendly strategy for cleaning up sites contaminated with herbicides like Tribenuron-methyl. frontiersin.orgplos.org A key research frontier is the development of enhanced biotechnological approaches that can efficiently degrade both the parent herbicide and its metabolites, including this compound.

Research in this area focuses on several key strategies:

Bioaugmentation: This involves isolating and identifying naturally occurring microbial strains with a high capacity for degrading Tribenuron-methyl and then introducing them into contaminated environments. plos.org Studies have successfully identified several bacterial strains, such as Microbacterium paraoxydans, Bacillus velezensis, and Bacillus cereus, that can efficiently degrade Tribenuron-methyl. nih.govacs.orgacs.org The assumption is that these microbes, or the broader microbial community, can also mineralize the resulting O-demethylated products.

Biostimulation: This strategy involves stimulating the activity of indigenous degrading microorganisms by adding nutrients or other amendments. For example, the addition of carbon sources like glucose has been shown to enhance the microbial degradation of sulfonylurea herbicides in soil. nih.gov

Microbial Consortia: Since the complete degradation of a complex molecule often requires multiple enzymatic steps, researchers are developing consortia of different microbial species that work together. researchgate.net One species might perform the initial O-demethylation, while others break down the resulting products into simpler, non-toxic compounds like carbon dioxide and water. acs.org

Genetic Engineering: Advanced biotechnological approaches involve genetically engineering microorganisms to enhance their degradative capabilities. This could include introducing genes that code for highly efficient O-demethylating enzymes or engineering entire metabolic pathways for the complete mineralization of the herbicide and its byproducts. frontiersin.orgnih.gov

These biotechnological strategies offer a promising path toward the effective management and remediation of soils and water contaminated with Tribenuron-methyl, ensuring the breakdown of not just the parent compound but also its primary metabolites like this compound.

| Microorganism(s) | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|

| Microbacterium paraoxydans BS3-TBM | 99% degradation within 5 days under optimal conditions. | The strain uses Tribenuron-methyl as its sole carbon source and significantly reduces the toxicity of the treated solution. | acs.org |

| Bacterial Consortium B2R (Bacillus cereus, Bacillus velezensis, Rhodococcus rhodochrous) | 94.8% degradation of Tribenuron-methyl when present with another herbicide. | The consortium effectively degrades and detoxifies co-contaminants, metabolizing them into simpler compounds. | nih.govacs.orgresearchgate.net |

| Hansschlegelia zhihuaiae S113 | 98.7% degradation in 9 days with glucose as a supplemental carbon source. | The addition of an exogenous carbon source significantly enhances degradation efficiency in soil. | nih.gov |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting O-Demethyl Tribenuron residues in plant tissues?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the primary validated method, utilizing transitions such as m/z 396 → 155 for quantification and m/z 396 → 181 for confirmation. The method has a limit of quantification (LOQ) of 0.01 ppm and a limit of detection (LOD) of 0.003 ppm, validated for forage and hay matrices. Ensure calibration with external standards and fortified control samples to maintain accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin Sensitization (Category 1) : Wear impervious gloves, protective clothing, and safety goggles to avoid direct contact.

- Respiratory Protection : Use ventilated fume hoods and NIOSH-approved respirators to prevent inhalation of aerosols.

- Environmental Precautions : Contain spills with absorbent materials (e.g., diatomite) and avoid release into waterways. Decontaminate surfaces with alcohol and dispose of waste per local regulations .

Q. How should researchers prepare this compound solutions to minimize degradation?

- Methodological Answer : Store the compound in a desiccator at 4°C to prevent hydrolysis. Prepare working solutions in ammonium acetate buffer (1:9 v/v) to stabilize the analyte during LC/MS/MS analysis. Avoid exposure to UV light and high temperatures during preparation .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct controlled mesocosm studies to isolate variables such as soil pH, microbial activity, and UV exposure. Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways. Cross-validate findings with multiple analytical techniques (e.g., HPLC-UV vs. LC/MS/MS) to rule out matrix interference .

Q. What experimental designs optimize the study of this compound’s metabolic pathways in non-target organisms?

- Methodological Answer : Employ a combination of in vitro (e.g., liver microsome assays) and in vivo (e.g., rodent models) approaches. Use high-resolution mass spectrometry (HRMS) to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Include negative controls to distinguish enzymatic vs. non-enzymatic degradation .

Q. How can researchers address challenges in quantifying low-concentration this compound metabolites in complex matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance analyte recovery. Optimize ionization parameters (e.g., ESI+ vs. APCI) during LC/MS/MS to improve sensitivity. Validate method robustness using matrix-matched calibration curves to account for signal suppression/enhancement .

Q. What strategies mitigate cross-reactivity in immunoassays for this compound detection?

- Methodological Answer : Develop monoclonal antibodies with epitope specificity by immunizing hosts against a hapten-conjugated derivative of the compound. Perform cross-reactivity screening against structurally similar sulfonylurea herbicides (e.g., metsulfuron-methyl). Use computational molecular docking to refine antibody-antigen binding affinity .

Methodological Considerations for Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to estimate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure sample sizes are justified via power analysis to detect biologically relevant effects .

Q. How should researchers validate the specificity of this compound degradation products identified via untargeted metabolomics?

- Methodological Answer : Synthesize putative metabolites (e.g., hydroxylated or demethylated derivatives) and compare retention times/fragmentation patterns with experimental data. Use stable isotope-assisted metabolomics (SIAM) to confirm biotransformation pathways. Cross-reference findings with databases such as METLIN .

Categorization and Formatting Notes

- Basic Questions : Focus on foundational techniques, safety, and standard protocols.

- Advanced Questions : Address complex experimental design, data reconciliation, and method optimization.

- Citations : All answers are grounded in peer-reviewed methodologies and safety guidelines from the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.